2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
The compound 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a pyridine-pyrimidine hybrid featuring a piperazine linker. Its structure includes a 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl group attached to the piperazine ring, which is further connected to a pyridine-4-carbonitrile moiety.
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-3-14-11-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-10-13(12-18)4-5-19-15/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVNLQGGZUMZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile," one of the common approaches involves the following steps:
Initial Formation of Pyrimidine and Piperazine Units
Starting from readily available precursors, 6-ethyl-2-(methylsulfanyl)pyrimidine can be synthesized through a series of reactions involving electrophilic aromatic substitution and methylation.
Piperazine can be synthesized via ethylenediamine cyclization or purchased directly.
Coupling Reaction
The pyrimidine and piperazine units are coupled using a base-catalyzed nucleophilic substitution reaction to form the intermediate compound. Typical bases used are potassium carbonate or sodium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
The compound "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" undergoes several types of chemical reactions:
Oxidation
This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction
Reduction reactions typically involve hydrogenation in the presence of metal catalysts like platinum or palladium, converting nitriles to primary amines.
Substitution
Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyridine rings, often leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, under mild heating.
Reduction: : Hydrogen gas, platinum or palladium catalysts.
Substitution: : Halides, alcohols, or amines under basic or acidic conditions.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary amines.
Substitution: : Functionalized pyrimidine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex organic molecules. Its versatile reactivity makes it suitable for creating libraries of analogs for structure-activity relationship studies.
Biology and Medicine
In the field of biology and medicine, "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" has potential applications in drug discovery. It may act as a ligand for various biological targets, and its derivatives are investigated for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry
Industrially, this compound can be utilized as an intermediate in the manufacturing of dyes, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism by which "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" exerts its effects often involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, facilitating interactions with biological macromolecules. This binding can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperazine Linkers
The compound shares structural motifs with 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (). Both feature a pyridine core linked to a piperazine ring, but the latter substitutes the pyrimidine group with phenyl and thiophene moieties. Key differences include:
- Crystallographic Data : While the target compound lacks reported crystallographic data, the analogue in adopts a planar conformation stabilized by π-π interactions between pyridine and phenyl rings. This suggests that the pyrimidine group in the target compound might introduce steric hindrance, altering packing efficiency .
Pyrimidine Derivatives with Sulfur-Containing Groups
The methylsulfanyl group in the target compound is reminiscent of 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine (). Both compounds utilize sulfur-based substituents, but the latter includes a sulfonyl group and morpholine ring. Key contrasts:
- Electronic Effects : The methylsulfanyl group (electron-donating) in the target compound vs. methanesulfonyl (electron-withdrawing) in may modulate electronic density on the pyrimidine ring, affecting binding to biological targets .
- Biological Relevance : Sulfonyl groups in are often associated with enhanced solubility and kinase inhibition, whereas methylsulfanyl groups may prioritize hydrophobic interactions .
Pyrimidine-Piperidine Hybrids
The title compound in , 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine , shares a pyrimidine-heterocyclic amine framework. Differences include:
- Ring Size : Piperazine (6-membered, two nitrogen atoms) in the target compound vs. piperidine (6-membered, one nitrogen atom) in . Piperazine’s additional nitrogen may enhance hydrogen-bonding capacity .
- Substituent Diversity: The target compound’s carbonitrile group could act as a hydrogen-bond acceptor, unlike the amine group in , which may serve as a donor .
Comparative Data Table
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